molecular formula C14H15N5O2S B2864144 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034301-35-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2864144
M. Wt: 317.37
InChI Key: DMKXCUWSXTZTPW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, commonly referred to as PEBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PEBT belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Application in Therapeutic Research

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application in Antiproliferative Activities

Some pyrazole derivatives have been determined for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) using the BrdU cell proliferation ELISA assay .

Application in Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-14(11-2-3-12-13(10-11)18-22-17-12)15-5-8-21-9-7-19-6-1-4-16-19/h1-4,6,10H,5,7-9H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXCUWSXTZTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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